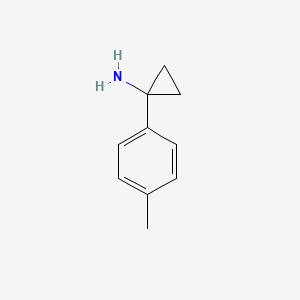

1-(p-Tolyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-2-4-9(5-3-8)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXDLMRMRJQZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514361 | |

| Record name | 1-(4-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-31-0 | |

| Record name | 1-(4-Methylphenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503417-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Aryl Cyclopropylamine Scaffold

An In-depth Technical Guide to 1-(p-Tolyl)cyclopropanamine: Synthesis, Properties, and Applications

This compound is a primary amine featuring a unique structural combination: a strained cyclopropane ring directly attached to a nitrogen atom and a p-tolyl aromatic group. This arrangement is of significant interest to researchers in medicinal chemistry and drug development. The cyclopropylamine moiety is a privileged scaffold, appearing in numerous biologically active compounds.[1][2][3][4][5] Its inherent ring strain and specific electronic properties confer a range of desirable attributes to drug candidates, including enhanced potency, improved metabolic stability, and altered pharmacokinetic profiles.[4][5]

The three-membered ring forces bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in C-C bonds with increased p-character, making the ring susceptible to specific chemical transformations while also providing a rigid conformational anchor.[1][3][4] The addition of the p-tolyl group introduces lipophilicity and provides a vector for further functionalization, allowing for fine-tuning of the molecule's interaction with biological targets.

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the synthesis, chemical reactivity, spectroscopic signature, and therapeutic potential of this compound.

Synthesis and Elucidation of Structure

The synthesis of 1-arylcyclopropylamines has been a subject of extensive research, with several methodologies developed to access this valuable class of compounds.[2] A particularly effective and convenient method for preparing this compound is the titanium-mediated reductive cyclopropanation of the corresponding aryl cyanide.

Titanium-Mediated Reductive Cyclopropanation

A robust method for synthesizing primary 1-arylcyclopropylamines involves the reaction of an aromatic nitrile with diethylzinc in the presence of a titanium alkoxide catalyst.[6] This approach offers good yields, particularly for nitriles bearing electron-withdrawing or neutral substituents on the aromatic ring.[6]

Experimental Protocol: Synthesis from p-Tolunitrile

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with p-tolunitrile (1.0 eq).

-

Reagent Addition: Anhydrous toluene is added, and the solution is cooled to 0 °C. Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (e.g., 1.2 eq) is added, followed by the dropwise addition of a solution of diethylzinc (Et₂Zn) in hexanes (e.g., 2.5 eq).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel to afford this compound.

The workflow for this synthetic approach is visualized below.

Caption: Synthetic workflow for this compound.

Core Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between its nucleophilic amino group and the strained cyclopropane ring.

Structural and Electronic Features

-

Ring Strain: The cyclopropane ring is characterized by high ring strain due to its compressed C-C-C bond angles of 60°.[1][3] This strain enhances the reactivity of the ring system compared to acyclic alkanes.[1][3]

-

Nucleophilic Amine: The primary amine group (-NH₂) is a potent nucleophile and a Brønsted-Lowry base, readily participating in reactions with electrophiles.[3]

-

Aromatic System: The p-tolyl group influences the molecule's electronic properties and provides a site for electrophilic aromatic substitution, although reactions on the amine are typically more facile.

Key Reaction Pathways

-

Reactions at the Nitrogen Atom: As a typical primary amine, it undergoes standard transformations. It reacts with acid chlorides or anhydrides to form amides and with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines.

-

Ring-Opening Reactions: While stable under many conditions, the strained cyclopropane ring can undergo ring-opening. This can be initiated by strong electrophiles or through radical mechanisms, such as one-electron oxidation at the nitrogen, which can trigger the scission of the cyclopropane ring.[7][8] This reactivity is particularly relevant in its mechanism of action as an enzyme inhibitor.

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While a dedicated spectrum for this exact molecule is not publicly available, its expected characteristics can be accurately predicted based on data from closely related analogues such as cyclopropyl-p-tolyl-ketone and 1-(p-tolyl)cyclopropanecarboxylic acid.[9][10]

| Property | Description |

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| ¹H NMR | - Aromatic Protons: Two doublets in the δ 7.0-7.3 ppm range, characteristic of a 1,4-disubstituted (para) benzene ring. - Methyl Protons (-CH₃): A singlet around δ 2.3 ppm. - Amine Protons (-NH₂): A broad singlet, chemical shift is solvent-dependent. - Cyclopropane Protons (-CH₂-CH₂-): Complex multiplets in the δ 0.5-1.5 ppm range, appearing as an AA'BB' system due to diastereotopicity. |

| ¹³C NMR | - Aromatic Carbons: Four signals expected in the δ 125-145 ppm range, including two quaternary carbons. - Methyl Carbon (-CH₃): A signal around δ 21 ppm. - Quaternary Cyclopropane Carbon (C-NH₂): A signal in the δ 30-40 ppm range. - Methylene Cyclopropane Carbons (-CH₂-): A signal in the δ 10-20 ppm range. |

| IR Spectroscopy | - N-H Stretch: A pair of medium peaks in the 3300-3400 cm⁻¹ region (primary amine). - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1500 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 147. - Key Fragments: Loss of amine group, fragmentation of the tolyl group (m/z = 91, tropylium ion), and ring-opening fragments. |

Table 1: Predicted Spectroscopic Data for this compound.

Applications in Drug Discovery and Development

The cyclopropylamine scaffold is a cornerstone in modern medicinal chemistry, and this compound serves as a valuable building block for creating novel therapeutics. The rigid cyclopropane ring acts as a conformational constraint and a bioisostere for other groups like vinyl or carbonyl, while the amine provides a key interaction point.[4]

Key Therapeutic Advantages:

-

Enhanced Potency and Selectivity: The rigid structure can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for the target receptor or enzyme.[4]

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the metabolic stability of a drug and extending its half-life.[4][5] This is because the C-H bonds are stronger than in typical alkanes.[4][5]

-

Improved Pharmacokinetics: The moiety can modulate lipophilicity, which influences properties like absorption, distribution, and blood-brain barrier permeability.[4][5]

-

Mechanism-Based Inhibition: The unique reactivity of the cyclopropylamine group is exploited in the design of covalent, mechanism-based inhibitors. A prominent example is its role in inhibitors of flavin-containing enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (KDM1A).[1][11] In these cases, enzymatic oxidation of the amine leads to a reactive intermediate that covalently binds to the enzyme's flavin cofactor, causing irreversible inactivation.

The p-tolyl group on this compound allows for systematic exploration of structure-activity relationships (SAR). For instance, modifications to this ring, such as adding halogen atoms, have been shown to significantly improve inhibitory activity against KDM1A.[11]

Caption: Relationship between structure and drug-like properties.

Conclusion

This compound is more than just a simple organic molecule; it is a highly versatile and powerful building block for the synthesis of complex chemical entities. Its unique combination of a strained aliphatic ring and a nucleophilic amine provides a rich landscape for chemical transformations. For drug development professionals, it represents a validated scaffold that can impart significant advantages in potency, selectivity, and metabolic stability. A thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the rational design of next-generation therapeutics.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(4). [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(p-tolyl)cyclopropanecarboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(m-Tolyl)propan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(p-Tolyl)cyclopropanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Applichem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Faucher, A., & Charette, A. B. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(1), 29-84. [Link]

-

Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Bouzoubaa, M., Leclerc, G., Rakhit, S., & Andermann, G. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. Journal of Medicinal Chemistry, 28(7), 896-900. [Link]

-

ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes. Retrieved from [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8743-8786. [Link]

-

Falvey, D. E., et al. (2021). Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental Investigation. ChemRxiv. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. [Link]

- Google Patents. (2001).

-

Rotili, D., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 90, 534-545. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development. Retrieved from [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8743-8786. [Link]

-

SpectraBase. (n.d.). Cyclopropyl-P-tolyl-ketone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Chiral Aminocyclopropanes by Rare-Earth-Metal-Catalyzed Cyclopropene Hydroamination. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 1-(p-Tolyl)cyclopropanecarboxylic acid | C11H12O2 | CID 98639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of the Cyclopropylamine Moiety

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 1-(P-TOLYL)CYCLOPROPANECARBONITRILE [drugfuture.com]

- 11. A general and environmentally benign catalytic reduction of nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 13. appchemical.com [appchemical.com]

- 14. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 15. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 16. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 17. This compound | C10H13N | CID 12983146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. marmacs.org [marmacs.org]

- 19. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(p-Tolyl)cyclopropanamine: Elucidating Structure Through NMR, IR, and MS Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-Tolyl)cyclopropanamine is a primary amine featuring a unique combination of a rigid cyclopropyl ring and an aromatic p-tolyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to the conformational constraints and metabolic stability imparted by the cyclopropane ring, coupled with the versatile interactions offered by the aromatic system. A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methyl, cyclopropyl, and amine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d, J ≈ 8.0 Hz | 2H | Ar-H (ortho to cyclopropyl) |

| ~7.10 | d, J ≈ 8.0 Hz | 2H | Ar-H (meta to cyclopropyl) |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~1.60 | br s | 2H | NH₂ |

| ~0.90 - 1.10 | m | 2H | Cyclopropyl-CH₂ (cis to Ar) |

| ~0.70 - 0.90 | m | 2H | Cyclopropyl-CH₂ (trans to Ar) |

Interpretation:

-

Aromatic Protons: The p-substituted aromatic ring will give rise to two doublets, characteristic of an AA'BB' system, integrating to two protons each. The protons ortho to the electron-donating cyclopropylamine group are expected to be slightly upfield compared to those in toluene.

-

Methyl Protons: The methyl group on the aromatic ring will appear as a sharp singlet around 2.35 ppm.

-

Amine Protons: The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this peak can be variable and is concentration-dependent. This signal will disappear upon the addition of D₂O, a useful confirmatory test.[1][2]

-

Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region of the spectrum. The geminal and vicinal coupling constants in cyclopropane rings are unique and lead to these complex patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (quaternary, attached to cyclopropyl) |

| ~136 | Ar-C (quaternary, attached to CH₃) |

| ~129 | Ar-CH (meta to cyclopropyl) |

| ~126 | Ar-CH (ortho to cyclopropyl) |

| ~35 | C-NH₂ (quaternary, cyclopropyl) |

| ~21 | Ar-CH₃ |

| ~15 | Cyclopropyl-CH₂ |

Interpretation:

-

Aromatic Carbons: Four signals are expected for the aromatic ring: two for the quaternary carbons and two for the protonated carbons.

-

Aliphatic Carbons: The quaternary carbon of the cyclopropyl ring attached to the amine and the aromatic ring will be the most downfield of the aliphatic carbons. The methyl carbon will appear around 21 ppm. The two equivalent methylene carbons of the cyclopropyl ring will be significantly shielded, appearing at a very upfield chemical shift, a characteristic feature of cyclopropyl rings.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (cyclopropyl & methyl) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| ~815 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation:

The IR spectrum will be characterized by the presence of two sharp bands in the 3300-3500 cm⁻¹ region, which are indicative of the symmetric and asymmetric N-H stretching vibrations of a primary amine.[4][5][6] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below this value. The characteristic C=C stretching bands of the aromatic ring will be observed in the 1500-1610 cm⁻¹ region. A strong absorption around 815 cm⁻¹ will confirm the para-substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - NH₂]⁺ |

| 117 | [M - CH₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The molecular ion peak is expected at an m/z of 147, corresponding to the molecular weight of this compound. A key fragmentation pathway for benzylic amines is the cleavage of the bond beta to the aromatic ring.[7][8][9] In this case, the C-C bond of the cyclopropyl ring could cleave. However, a more likely fragmentation would involve the loss of the amino group or rearrangement to form a stable tropylium ion.

Caption: Proposed mass spectral fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

Data Acquisition:

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared sample in the IR beam path.

-

Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and complementary analytical toolkit for the structural elucidation and characterization of this compound. While experimental data is not widely published, a thorough understanding of spectroscopic principles allows for accurate prediction and interpretation of its spectral features. This guide serves as a valuable resource for scientists working with this and related compounds, enabling confident identification and further investigation into its chemical and biological properties.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Field, L. D., Li, H., & Magill, A. M. (2013).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Breitmaier, E., & Voelter, W. (2000). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.

- Smith, B. C. (1998).

- Gunther, H. (2013).

- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.

- Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.

Sources

- 1. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. allreviewjournal.com [allreviewjournal.com]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(p-Tolyl)cyclopropanamine (CAS Number: 503417-31-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that can confer advantageous properties to therapeutic candidates. Among these, the cyclopropylamine moiety has emerged as a privileged structure, recognized for its ability to enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. This guide provides a comprehensive technical overview of 1-(p-Tolyl)cyclopropanamine, a key building block in the synthesis of diverse biologically active compounds. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind synthetic choices, the logic of analytical methodologies, and the strategic application of this versatile amine in drug discovery.

Section 1: Core Chemical and Physical Properties

This compound, with the CAS number 503417-31-0, is a primary amine featuring a cyclopropane ring attached to a p-tolyl group. This unique structural combination imparts a set of physicochemical properties that are highly desirable in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | --INVALID-LINK--[1] |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK--[1] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | - |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | --INVALID-LINK-- |

The presence of the strained three-membered cyclopropane ring introduces conformational rigidity and a unique electronic character. The p-tolyl group, an electron-donating substituent, influences the electronic properties of the aromatic ring and the adjacent amine.

Section 2: Synthesis of this compound: A Mechanistic Approach

The synthesis of 1-arylcyclopropylamines can be achieved through various methods, with the Kulinkovich-Szymoniak reaction being a particularly elegant and efficient approach for the preparation of primary cyclopropylamines from nitriles.[2]

The Kulinkovich-Szymoniak Reaction: A Powerful Tool

This reaction utilizes a titanium(IV) alkoxide, typically titanium(IV) isopropoxide, and a Grignard reagent to transform a nitrile into the corresponding primary cyclopropylamine.[2][3] The key to this transformation is the in-situ formation of a titanacyclopropane intermediate.

Reaction Scheme:

Figure 1. General scheme for the Kulinkovich-Szymoniak reaction.

Mechanism: The reaction proceeds through the formation of a titanacyclopropane from the Grignard reagent and the titanium alkoxide. This highly reactive intermediate then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid promotes the ring contraction to yield the desired cyclopropylamine.[2][4]

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Kulinkovich-Szymoniak reaction.

Materials:

-

p-Tolunitrile

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

-

Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of p-tolunitrile in anhydrous THF under a nitrogen atmosphere.

-

Titanium Reagent Addition: Titanium(IV) isopropoxide is added to the solution at room temperature.

-

Grignard Reagent Addition: The reaction mixture is cooled to 0°C, and a solution of ethylmagnesium bromide in THF is added dropwise via the dropping funnel. The reaction is typically stirred at this temperature for a specified period and then allowed to warm to room temperature.

-

Lewis Acid Treatment: The reaction mixture is again cooled, and the Lewis acid is added dropwise. This step is crucial for the efficient conversion of the intermediate to the final product.[2]

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents and titanium alkoxides are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents is critical to prevent their decomposition and ensure the efficient formation of the reactive titanacyclopropane intermediate.

-

Inert Atmosphere: A nitrogen or argon atmosphere prevents the reaction of the organometallic reagents with oxygen.

-

Lewis Acid: The addition of a Lewis acid is essential to facilitate the ring contraction of the azatitanacycle intermediate, leading to the formation of the cyclopropylamine.[2] Without it, the reaction may favor the formation of ketones as byproducts.

Section 3: The Role of this compound in Drug Discovery

The cyclopropylamine moiety, and specifically arylcyclopropylamines, are considered "privileged scaffolds" in medicinal chemistry. Their incorporation into drug candidates can lead to significant improvements in pharmacological properties.

Bioisosteric Replacement

The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group in a constrained conformation. This substitution can lead to enhanced metabolic stability by blocking sites of metabolism and can also improve binding affinity to the target protein by providing a rigid scaffold that pre-organizes the molecule in a favorable conformation for binding.

Impact on Pharmacokinetics and Pharmacodynamics

The introduction of a cyclopropylamine can influence a molecule's lipophilicity, polarity, and basicity (pKa). These modifications can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the rigid nature of the cyclopropane ring can restrict the conformational freedom of a molecule, leading to higher selectivity for its biological target and potentially reducing off-target effects.

Logical Relationship Diagram:

Figure 2. The strategic value of this compound in drug design.

Section 4: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.5 ppm), a singlet for the methyl protons (around 2.3 ppm), and signals for the cyclopropyl protons, which are often shifted upfield due to the ring strain (typically below 1.5 ppm).[5] The amine protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the cyclopropane ring. The cyclopropyl carbons typically appear at high field (low ppm values).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum of cyclopropylamines often shows a base peak corresponding to the loss of a methyl group from the parent ion.[6] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 147.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of the synthesized compound and confirming its molecular weight.[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of this compound if a stereoselective synthesis is performed. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.

Experimental Workflow for Chiral Purity Analysis:

Figure 3. Workflow for the determination of enantiomeric purity by chiral HPLC.

Section 5: Safety and Handling

Conclusion

This compound stands as a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its synthesis, primarily through the robust Kulinkovich-Szymoniak reaction, is accessible and scalable. The unique structural and electronic properties conferred by the cyclopropylamine moiety make it a strategic component in modern drug design, offering avenues to enhance the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to empower researchers and drug development professionals in their pursuit of innovative therapeutics.

References

- 1. This compound | C10H13N | CID 12983146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 3. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]

- 4. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopropylamine [webbook.nist.gov]

1-(p-Tolyl)cyclopropanamine structural analogs and derivatives

An In-Depth Technical Guide to 1-(p-Tolyl)cyclopropanamine: Structural Analogs, Derivatives, and Drug Discovery Applications

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Value of Strained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropylamine scaffold has emerged as a privileged structure.[1] Its unique combination of conformational rigidity, metabolic stability, and electronic properties makes it an invaluable building block for therapeutic agents targeting a wide array of diseases.[1][2][3] The inherent ring strain of the cyclopropane moiety, far from being a liability, confers enhanced reactivity and specific spatial arrangements that can lead to profound improvements in potency, selectivity, and pharmacokinetic properties.[3][4]

This guide focuses on a key exemplar of this class: This compound . We will dissect its core structure, explore the synthesis of its analogs and derivatives, and delve into the critical structure-activity relationships (SAR) that drive its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the underlying scientific rationale to empower innovation and accelerate discovery programs centered on this versatile scaffold.

The Physicochemical Appeal of the Cyclopropylamine Core

The utility of the this compound scaffold is rooted in the fundamental properties of the cyclopropane ring itself. Incorporating this three-membered carbocycle into a molecule is a deliberate strategic choice designed to address common challenges in drug development.[4]

-

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring locks adjacent substituents into well-defined spatial orientations.[1] This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, often leading to a substantial increase in binding affinity.

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes. This intrinsic property often renders the ring resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4] This can enhance a drug candidate's half-life and overall bioavailability.

-

Modulation of Physicochemical Properties: The cyclopropyl group is considered a "lipophilic hydrogen bond donor." It can increase lipophilicity to improve membrane permeability while its unique electronic nature, with enhanced π-character in its C-C bonds, allows it to engage in favorable interactions within a protein's binding pocket.[4]

-

Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functionalities, such as a vinyl group or a gem-dimethyl group, offering a different vector for substituent placement and altering the molecule's metabolic profile.

These features have established cyclopropylamine-containing compounds as potent agents in oncology and neuroscience, primarily through the inhibition of key enzymes.[1]

Synthesis of the this compound Scaffold and Its Derivatives

The preparation of cyclopropylamines can be achieved through a variety of established synthetic methodologies. The choice of route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthetic Strategies

Several classical and modern methods are applicable for the synthesis of the core scaffold:

-

Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of a cyclopropyl acyl azide, derived from the corresponding carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine.[5][6] This is a reliable method for accessing primary amines from carboxylic acids.[6]

-

Kulinkovich-de Meijere Reaction: This powerful reaction allows for the synthesis of cyclopropylamines from nitriles or amides by reacting them with Grignard reagents in the presence of a titanium catalyst.[5]

-

Reductive Amination: A straightforward approach involves the reaction of a cyclopropyl ketone with an amine source in the presence of a reducing agent. For the title compound, this would be less direct. A more common reductive amination approach for derivatives involves reacting an aldehyde or ketone with a pre-formed cyclopropylamine.[7]

-

Metal-Catalyzed Cyclopropanation: Reactions of diazo compounds with olefins in the presence of a metal catalyst (e.g., copper or rhodium) can form the cyclopropane ring, with subsequent functional group manipulation to install the amine.[5]

Experimental Workflow: Synthesis via N-Arylation

A common method for creating derivatives involves the coupling of a pre-formed cyclopropylamine with an aryl halide. The following workflow illustrates a copper-catalyzed N-arylation, a versatile method for generating N-aryl cyclopropylamines.

Caption: Workflow for Copper-Catalyzed N-Arylation of Cyclopropylamine.

Structure-Activity Relationships (SAR) of this compound Analogs

The therapeutic efficacy of this scaffold is highly dependent on its substitution pattern. A systematic exploration of its structure-activity relationships is crucial for designing potent and selective drug candidates. We can dissect the SAR by considering modifications at three key positions: the aryl ring, the cyclopropane ring, and the amine moiety.

Caption: Key Modification Points for SAR Exploration.

Aryl Ring Modifications

The p-tolyl group serves as an excellent starting point for optimization. Modifications here directly influence interactions within the target binding pocket and can dramatically alter potency and selectivity.

-

Electronic Effects: The influence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored in various cyclopropylamine series. For inhibitors of Lysine-Specific Demethylase 1 (LSD1), decoration of the phenyl ring with small, halogenated functional groups, particularly at the meta position, led to a significant improvement in inhibitory activity.[8] For instance, one study demonstrated that such a modification could improve potency into the low nanomolar range (IC₅₀ = 31 nM).[8] Conversely, in a different chemical series targeting caspase-1, strong electron-donating groups (e.g., -OH, -OMe) resulted in only modest activity, while some electron-withdrawing groups (e.g., 4-CF₃) increased potency.[9]

-

Causality: The choice of aryl substituent is driven by the need to optimize electronic complementarity and van der Waals contacts with the target protein. EWGs can modulate the pKa of the amine or engage in specific interactions (e.g., halogen bonds), while EDGs can influence cation-π interactions. The goal is to match the substituent's properties to the specific microenvironment of the binding site.

| Aryl Substitution | Target | Observed Effect on Potency | Reference |

| meta-Halogenation | LSD1/KDM1A | Significant Increase | [8] |

| Strong EDGs (-OMe) | Caspase-1 | Modest Activity | [9] |

| Strong EWGs (-CF₃) | Caspase-1 | Potent (IC₅₀ = 13 nM) | [9] |

| Weak EDG (-CH₃) | Caspase-1 | Moderate Activity | [9] |

Amine Group Modifications

Derivatization of the primary amine is a common strategy to modulate physicochemical properties such as solubility, lipophilicity, and membrane permeability. It also provides a vector for introducing additional pharmacophoric features.

-

N-Alkylation/Arylation: Conversion to secondary or tertiary amines can alter the hydrogen bonding capacity and basicity of the molecule. This is a critical parameter, as the protonation state of the amine is often key to its mechanism of action, particularly for enzyme inhibitors that interact with cofactors like FAD.

-

Acylation: Forming amides or sulfonamides can introduce new hydrogen bond donors/acceptors and significantly change the molecule's electronic profile and solubility, often reducing basicity and potentially avoiding off-target effects related to charged species.

Mechanism of Action and Therapeutic Applications

The derivatives of this compound owe their therapeutic relevance to their ability to potently and often irreversibly inhibit key enzymes involved in disease pathology.

Inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in epigenetic regulation. Its overexpression is implicated in various cancers, making it a high-value oncology target.[1][8]

-

Mechanism-Based Inactivation: Cyclopropylamine-containing compounds act as mechanism-based inactivators of LSD1.[1][8] The catalytic cycle of LSD1 involves the oxidation of its substrate. The cyclopropylamine inhibitor mimics this process. The nitrogen atom undergoes a one-electron oxidation by the enzyme's FAD cofactor, generating a radical cation. This intermediate is unstable and undergoes rapid cleavage of the strained cyclopropane ring, producing a highly reactive electrophilic species that covalently bonds to the FAD cofactor or a nearby amino acid residue, leading to irreversible inactivation of the enzyme.

Caption: Proposed Mechanism of LSD1 Inactivation by a Cyclopropylamine Inhibitor.

Inhibition of Monoamine Oxidases (MAOs)

MAO-A and MAO-B are well-established targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. The cyclopropylamine moiety is a classic pharmacophore for MAO inhibition, with tranylcypromine being a notable example.[1][2] The mechanism of inhibition is analogous to that of LSD1, involving oxidative activation by the FAD cofactor followed by covalent modification.

Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of this compound derivatives.

Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of a secondary amine derivative from an aldehyde and a primary cyclopropylamine, using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Objective: To synthesize an N-substituted cyclopropylamine derivative.

Materials:

-

Aldehyde of interest (1.0 mmol)

-

This compound (1.2 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 mmol)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.2 mmol) in anhydrous DCM (10 mL).[7]

-

Rationale: The reaction is performed under anhydrous conditions to favor the formation of the imine intermediate and prevent hydrolysis. An excess of the amine is used to drive the equilibrium towards the product.

-

-

Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC), if possible.[7]

-

Rationale: Allowing sufficient time for imine formation before adding the reducing agent prevents the competitive reduction of the starting aldehyde.

-

-

Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

-

Rationale: STAB is a mild reducing agent that selectively reduces imines in the presence of aldehydes, minimizing side reactions.[7] Portion-wise addition helps to control any potential exotherm.

-

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting materials.[7]

-

Workup: Once complete, quench the reaction by the slow, careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[7]

-

Rationale: The basic solution neutralizes the acidic byproducts and quenches any unreacted STAB.

-

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

-

Rationale: The brine wash removes residual water and inorganic salts.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted amine derivative.[7]

Characterization of Analogs and Derivatives

The unambiguous identification and purity assessment of synthesized compounds is non-negotiable. A suite of analytical techniques is required for comprehensive characterization.

| Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry (¹H, ¹³C, COSY, HSQC).[10] |

| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the compound and provides fragmentation patterns that can support structural assignment (LC-MS, HRMS).[11] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Separates the target compound from impurities and starting materials, allowing for quantification of purity (typically >95% for biological testing).[12][13] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Confirms the presence of key functional groups (e.g., N-H stretch for amines, C=O stretch for amides). |

Conclusion and Future Directions

The this compound scaffold and its relatives represent a fertile ground for the discovery of novel therapeutics. The unique structural and electronic properties of the cyclopropylamine motif provide a powerful tool for medicinal chemists to overcome common drug development hurdles.[4] Extensive research has demonstrated its value in creating potent inhibitors for epigenetic and neurological targets like LSD1 and MAO.[1][8]

Future research will likely focus on:

-

Expanding Chemical Space: Synthesizing novel derivatives with diverse aryl and heterocyclic substituents to explore new binding interactions and improve selectivity profiles.

-

Target Deconvolution: Using well-characterized analogs as chemical probes to identify new biological targets and elucidate novel signaling pathways.

-

Optimizing ADMET Properties: Fine-tuning the scaffold to improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, moving potent inhibitors closer to clinical candidacy.

By leveraging the foundational principles and methodologies outlined in this guide, researchers are well-equipped to innovate within this chemical class and contribute to the development of next-generation medicines.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

-

F. G. G. F. T. D. C. F. (2013). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

T. C. C. M. L. S. T. M. L. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

-

S. R. P. A. D. M. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. ResearchGate. [Link]

-

N.A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

A. E. C. C. K. M. E. A. E. S. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. National Institutes of Health. [Link]

-

S. S. A. M. T. B. S. C. L. R. M. C. M. C. G. C. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 1-(p-tolyl)cyclopropanecarboxylate. PubChem. [Link]

-

O. N. N. I. K. S. A. Z. V. A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]

-

N.A. (2021). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. [Link]

-

K. M. L. M. M. S. L. H. M. B. R. B. M. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry. [Link]

-

M. B. G. L. S. R. G. A. (1985). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. Journal of Medicinal Chemistry. [Link]

-

K. Y. Y. K. K. H. S. Y. A. M. S. S. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Bioorganic & Medicinal Chemistry. [Link]

-

A. B. S. J. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery. [Link]

-

W. T. M. W. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

S. D. R. D. K. A. S. M. J. S. (2003). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). QSAR & Combinatorial Science. [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Ataman Kimya. [Link]

-

R. L. R. C. M. A. D. M. C. M. M. M. A. R. R. M. (2021). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. Molecules. [Link]

-

M. G. C. A. C. T. N. H. W. (2015). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Analytical techniques for biopharmaceutical development. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 7. benchchem.com [benchchem.com]

- 8. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. lcms.cz [lcms.cz]

A Technical Guide to the Reactivity of the Cyclopropylamine Moiety in 1-(p-Tolyl)cyclopropanamine

Abstract

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, valued for its unique conformational and electronic properties.[1][2] This guide provides an in-depth analysis of the reactivity of this moiety within the specific context of 1-(p-Tolyl)cyclopropanamine. We will explore the delicate interplay between the strained three-membered ring and the adjacent amino group, which dictates the molecule's participation in a diverse range of chemical transformations. Key areas of focus include reactions at the nitrogen center, the characteristic ring-opening reactions driven by the release of inherent strain, and the metabolic pathways mediated by enzymatic systems. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Unique Character of the Cyclopropylamine Scaffold

The cyclopropane ring is the smallest stable carbocycle, and its compressed internal bond angles of 60° result in significant ring strain (~27.5 kcal/mol).[3][4] This strain is not merely a liability; it is the source of the ring's most interesting chemical properties. The carbon-carbon bonds are not simple sp³-sp³ sigma bonds but are instead described as "bent bonds" with significant p-character.[5][6] This imparts partial π-character, allowing the cyclopropane ring to engage in electronic conjugation with adjacent systems, influencing both reactivity and molecular conformation.[5][7]

When appended with an amino group, as in this compound, a fascinating chemical dichotomy emerges:

-

The Nucleophilic Amine: The nitrogen atom's lone pair makes the primary amine a potent nucleophile and a Brønsted-Lowry base, susceptible to reactions like acylation, alkylation, and salt formation.[8]

-

The Electrophilic Ring (Latent): The strained C-C bonds of the cyclopropyl ring represent a store of potential energy. Under the right conditions (e.g., oxidation or strong acid catalysis), the ring can open, behaving as a three-carbon electrophilic synthon.[3][9]

The p-tolyl substituent in the target molecule plays a crucial electronic role. As an electron-donating group, it can stabilize cationic intermediates that may form adjacent to the aromatic ring during certain ring-opening reactions, thereby influencing the regioselectivity of such processes.

Duality of Reactivity: N-Functionalization vs. Ring Scission

The core challenge and opportunity in the chemistry of this compound is controlling the reaction pathway between functionalization of the amine and cleavage of the cyclopropane ring. The choice of reagents and reaction conditions is paramount in directing the outcome.

Caption: Logical workflow for predicting the reactivity of this compound.

N-Functionalization Reactions

These reactions leverage the nucleophilicity of the primary amine and generally proceed under conditions mild enough to preserve the integrity of the cyclopropane ring.

-

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) readily forms the corresponding amide. This is a robust and high-yielding transformation.

-

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to over-alkylation. A more controlled approach is reductive amination, where the cyclopropylamine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with an agent like sodium triacetoxyborohydride.[1]

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be employed to form N-aryl bonds, though these reactions require careful optimization to avoid catalyst inhibition or side reactions.

Ring-Opening Reactions

The cleavage of the cyclopropane ring is a hallmark of cyclopropylamine reactivity, often proceeding through radical or cationic intermediates.

-

Acid-Catalyzed Ring Opening: In the presence of strong, non-nucleophilic acids, the amine is protonated. While this deactivates the nitrogen as a nucleophile, further protonation or interaction with a Lewis acid can weaken the C-C bonds, leading to ring opening. The presence of the p-tolyl group can direct the opening to form a stabilized benzylic carbocation, which is then trapped by a nucleophile.[10]

-

Oxidative Ring Opening: This is a particularly relevant pathway in the context of drug metabolism. Cytochrome P450 enzymes (CYPs), especially CYP1A2 and CYP3A4, can oxidize the cyclopropylamine moiety.[11][12] The mechanism often involves a single-electron transfer (SET) from the nitrogen to the activated heme center of the enzyme, forming a nitrogen-centered radical cation.[9][13][14] This intermediate can undergo rapid fragmentation of the cyclopropane ring, leading to reactive species like α,β-unsaturated aldehydes, which can subsequently form covalent adducts with biological nucleophiles like glutathione or protein residues.[9][11] This bioactivation pathway has been implicated in the hepatotoxicity of some cyclopropylamine-containing drugs, such as trovafloxacin.[9][11][12]

-

Photoredox-Catalyzed Reactions: Modern synthetic methods utilize visible-light photoredox catalysis to generate the same nitrogen-centered radical cation intermediate under mild conditions.[15] This allows for controlled ring-opening and subsequent C-C bond formation, for example, in [3+2] cycloadditions to form functionalized cyclopentylamines.[15]

Role in Drug Development: A Double-Edged Sword

The cyclopropylamine moiety is frequently incorporated into drug candidates for several strategic reasons.[2][3]

| Property | Advantage in Drug Design | Potential Liability |

| Conformational Rigidity | The rigid cyclopropyl group locks in specific conformations, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[1][7] | Rigidity can also prevent the molecule from adopting the optimal binding pose if not designed correctly. |

| Metabolic Stability | The C-H bonds on the cyclopropane ring are stronger than typical aliphatic C-H bonds, making them less susceptible to CYP-mediated hydroxylation.[12] | The cyclopropylamine group itself can be a site of metabolic bioactivation leading to reactive metabolites.[9][12] |

| Lipophilicity Modulation | The cyclopropyl group provides a moderate increase in lipophilicity, which can be fine-tuned to optimize ADME properties. | --- |

| Enzyme Inhibition | The moiety is a key pharmacophore for mechanism-based inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[1] | Irreversible inhibition can lead to off-target effects and a narrow therapeutic window. |

The metabolic fate of the cyclopropylamine in this compound is a critical consideration. The oxidative ring-opening pathway highlights the need for thorough in vitro metabolic studies during drug development to identify and quantify any reactive metabolites.

Caption: Metabolic bioactivation pathway of a cyclopropylamine moiety.

Experimental Protocols

The following protocols are provided as illustrative examples for key transformations. All procedures must be conducted by trained personnel in a suitable laboratory environment with appropriate personal protective equipment.[8]

Protocol 4.1: N-Acetylation of this compound

-

Objective: To synthesize N-(1-(p-tolyl)cyclopropyl)acetamide, demonstrating a standard N-functionalization that preserves the cyclopropyl ring.

-

Causality: Triethylamine is used as a mild, non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the formation of the unreactive amine hydrochloride salt and avoiding acid-catalyzed side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.

-

Methodology:

-

To a solution of this compound (1.0 mmol, 147.2 mg) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 mmol, 151.8 mg, 0.21 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 mmol, 86.3 mg, 0.078 mL) dropwise via syringe over 5 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 10 mL of water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (15 mL), followed by brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography (e.g., silica gel, 30% ethyl acetate in hexanes) to afford the pure amide.

-

-

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the cyclopropyl protons and the newly formed amide proton and methyl group in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validates the success of the reaction.

Protocol 4.2: Reductive Amination with Benzaldehyde

-

Objective: To synthesize N-benzyl-1-(p-tolyl)cyclopropanamine, demonstrating a controlled N-alkylation method.

-

Causality: This two-step, one-pot procedure avoids over-alkylation. The initial imine formation is followed by reduction with sodium triacetoxyborohydride (STAB), a mild reducing agent that is selective for imines in the presence of the starting aldehyde.

-

Methodology:

-

Dissolve this compound (1.0 mmol, 147.2 mg) and benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

-

Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) to the mixture in one portion.

-

Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

-

Stir vigorously for 10 minutes, then separate the layers.

-

Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the desired secondary amine.

-

-

Self-Validation: Characterization by NMR will show the disappearance of the aldehyde proton and the appearance of a new benzylic CH₂ signal. Mass spectrometry should confirm the expected molecular weight of the product.

Conclusion

This compound is a molecule of significant chemical interest, embodying a duality of reactivity governed by the interplay between its nucleophilic amine and its strained carbocyclic ring. A thorough understanding of the conditions that favor either N-functionalization or ring-opening is critical for its successful application in synthesis and for mitigating potential metabolic liabilities in drug development. For the medicinal chemist, this moiety offers a powerful tool for creating conformationally constrained and metabolically stable analogues, but its potential for bioactivation necessitates careful and early-stage toxicological assessment. The continued development of selective synthetic methods, such as photoredox catalysis, will further unlock the potential of this versatile scaffold.

References

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [URL: https://www.longdom.org/open-access/cyclopropylamine-in-medicinal-chemistry-synthesis-and-applications-115929.html][3]

-

Sun, Q., et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. [URL: https://pubs.acs.org/doi/10.1021/tx7003085][9][11]

-

BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem. [URL: https://www.benchchem.com/application-notes/incorporation-of-cyclopropylamine-d5-in-medicinal-chemistry-synthesis][1]

-

Wikipedia. Cyclopropylamine. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Cyclopropylamine][16]

-

BenchChem. (2025). The Electronic Properties of the Cyclopropane Ring in Heptyl-Cyclopropane: An In-depth Technical Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/the-electronic-properties-of-the-cyclopropane-ring-in-heptyl-cyclopropane-an-in-depth-technical-guide][5]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [URL: https://www.longdom.org/open-access/cyclopropylamine-in-medicinal-chemistry-synthesis-and-applicatio-101759.html][8]

-

Ataman Kimya. CYCLOPROPYLAMINE. Ataman Kimya. [URL: https://www.ataman-kimya.com/cyclopropylamine_i1166]

-

Chem-Impex. Cyclopropylamine. Chem-Impex International. [URL: https://www.chemimpex.com/products/01505][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Cyclopropylamine in Organic Synthesis. PharmaChem. [URL: https://www.inno-pharmchem.com/news/exploring-the-applications-of-cyclopropylamine-in-organic-synthesis_d17][17]

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.com/uncategorised/metabolism-of-cyclopropyl-groups/][12]

-

PubMed. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/18298083/][9]

-

Greenberg, A. (2014). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 114(16), 7800-7847. [URL: https://pubs.acs.org/doi/10.1021/cr400392d][7]

-

Hanzlik, R. P. Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas - Medicinal Chemistry. [URL: https://medchem.ku.edu/robert-p-hanzlik-phd][13]

-

Wikipedia. Cyclopropane. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Cyclopropane][4]

-

YouTube. (2024). Cyclopropane: a functional carbon group. YouTube. [URL: https://www.youtube.com/watch?v=JcW8y8a5e0s][6]

-

Fuchs, R., et al. (1962). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry, 27(3), 733-736. [URL: https://pubs.acs.org/doi/10.1021/jo01050a008][18]

-

Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of Inorganic Biochemistry, 99(5), 1165-1174. [URL: https://www.researchgate.net/publication/7808796_Cyclopropylamine_inactivation_of_cytochromes_P450_Role_of_metabolic_intermediate_complexes][19]

-

Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595-597. [URL: https://pubs.acs.org/doi/10.1021/ja00236a056][14]

-

Miles, D. H., et al. (2012). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 8, 1844-1849. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3502158/][10]

-

Zhang, X., et al. (2023). Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 25(24), 4493-4498. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c01594][15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. longdom.org [longdom.org]

- 4. Cyclopropane - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to the Applications of 1-(p-Tolyl)cyclopropanamine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(p-Tolyl)cyclopropanamine is a unique primary amine featuring a strained cyclopropyl ring directly attached to a tolyl-substituted quaternary carbon. This structure imparts a combination of rigidity, reactivity, and desirable physicochemical properties, making it a valuable building block in contemporary organic synthesis. This technical guide explores the core applications of this compound, with a focus on its role in photocatalyzed cycloaddition reactions for the synthesis of complex nitrogen-containing heterocycles. Furthermore, this guide will delve into its potential as a bioisosteric replacement in medicinal chemistry and its utility as a chiral resolving agent, providing a comprehensive overview for researchers engaged in the design and synthesis of novel chemical entities.

Introduction: The Unique Profile of this compound